4-Cyano-3-fluorophenyl 6-pentylnaphthalene-2-carboxylate
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Overview
Description
4-Cyano-3-fluorophenyl 6-pentylnaphthalene-2-carboxylate is an organic compound with a complex structure that includes a cyano group, a fluorine atom, and a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-fluorophenyl 6-pentylnaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-fluorophenyl 6-pentylnaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling reaction requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
4-Cyano-3-fluorophenyl 6-pentylnaphthalene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Cyano-3-fluorophenyl 6-pentylnaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups can influence the compound’s reactivity and binding affinity. The naphthalene core provides a rigid structure that can interact with various biological targets, such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-fluorophenyl 4-pentylbenzoate: This compound has a similar structure but with a benzoate core instead of a naphthalene core.
4-Cyano-3-fluorophenylboronic acid: This compound has a boronic acid group instead of a carboxylate group.
Uniqueness
4-Cyano-3-fluorophenyl 6-pentylnaphthalene-2-carboxylate is unique due to its combination of functional groups and the naphthalene core
Properties
CAS No. |
105883-97-4 |
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Molecular Formula |
C23H20FNO2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(4-cyano-3-fluorophenyl) 6-pentylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C23H20FNO2/c1-2-3-4-5-16-6-7-18-13-19(9-8-17(18)12-16)23(26)27-21-11-10-20(15-25)22(24)14-21/h6-14H,2-5H2,1H3 |
InChI Key |
CUEJASLTTBTMRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)F |
Origin of Product |
United States |
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